molecular formula C9H7BrN2O2 B2614538 Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate CAS No. 1891156-20-9

Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate

カタログ番号: B2614538
CAS番号: 1891156-20-9
分子量: 255.071
InChIキー: RPVQCJCWRCKXHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate typically involves the bromination of imidazo[1,5-a]pyridine-6-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure high purity and yield .

類似化合物との比較

Similar Compounds

Uniqueness

Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group. This structural arrangement imparts distinct reactivity and binding properties, making it valuable for targeted synthesis and applications in various fields .

生物活性

Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article examines the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a fused bicyclic structure that is characteristic of imidazopyridine derivatives. The presence of the bromine atom and the carboxylate group contributes to its chemical reactivity and biological interactions. Its molecular formula is C9H8BrN3O2C_9H_8BrN_3O_2 with a molecular weight of approximately 260.08 g/mol.

Research indicates that compounds within the imidazo[1,5-a]pyridine class, including this compound, exhibit significant activity against various biological targets. Notably, they have been studied for their inhibitory effects on glycogen synthase kinase-3 beta (GSK-3β), an enzyme implicated in numerous cellular processes including metabolism and cell signaling pathways.

In a study focused on structure-activity relationships (SAR), it was found that modifications to the imidazo[1,5-a]pyridine core can enhance GSK-3β inhibition while improving pharmacokinetic properties such as blood-brain barrier (BBB) permeability .

Antimicrobial Activity

Imidazopyridine derivatives have also shown promise in combating multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, analogs have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains, indicating strong potential for tuberculosis treatment .

CNS Activity

The ability of this compound to penetrate the central nervous system (CNS) is critical for its therapeutic applications in neurodegenerative diseases. Studies utilizing MDCK-MDR1 cell lines suggest that specific structural modifications can enhance CNS permeability, making these compounds suitable candidates for CNS-targeted therapies .

Study 1: GSK-3β Inhibition

In a detailed investigation of various imidazo[1,5-a]pyridine derivatives, this compound was identified as a potent GSK-3β inhibitor with nanomolar activity. The study employed molecular docking and dynamics simulations to elucidate the binding interactions within the ATP pocket of GSK-3β, confirming the compound's potential as a therapeutic agent in conditions like Alzheimer's disease where GSK-3β is implicated .

Study 2: Antitubercular Activity

Another pivotal study assessed the antitubercular efficacy of imidazopyridine analogs, including this compound. The findings revealed that certain modifications significantly increased potency against both replicating and non-replicating Mtb strains. This highlights the compound's potential role in treating resistant tuberculosis strains .

Table 1: Biological Activity Summary

Activity Target IC50/MIC References
GSK-3β InhibitionGSK-3βNanomolar range
AntitubercularMycobacterium spp.0.03 - 5.0 μM
CNS PenetrationBBBEnhanced by modifications

Table 2: Structure-Activity Relationship Insights

Compound Modification Effect on Activity
This compoundBromine additionIncreased GSK-3β inhibition
Other Imidazopyridine DerivativesVarying substituentsAltered MIC values against Mtb

特性

IUPAC Name

methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-7-8(10)11-5-12(7)4-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVQCJCWRCKXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=NC(=C2C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。